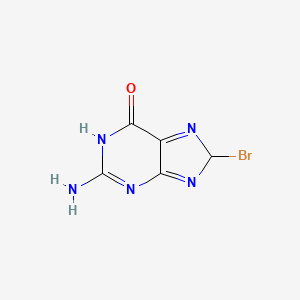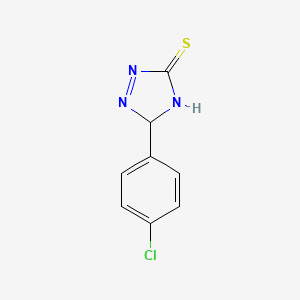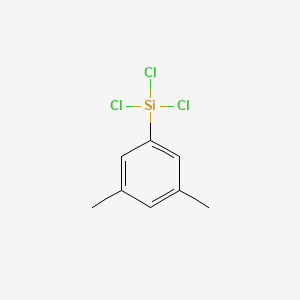![molecular formula C18H22ClN5O3S B12350705 (5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)
(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core and a piperazinylpyridine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
The synthesis of (5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the thiazolidine-2,4-dione core: This is achieved through a cyclization reaction involving a suitable dione and a thiol.
Introduction of the piperazinylpyridine moiety: This step involves the coupling of the piperazinylpyridine with the thiazolidine-2,4-dione core using a suitable coupling reagent.
Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Des Réactions Chimiques
(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazinylpyridine moiety, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the thiazolidine-2,4-dione core.
Applications De Recherche Scientifique
(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.
Piperazinylpyridines: Compounds with this moiety are studied for their potential as central nervous system agents.
Hydrochloride salts: The hydrochloride form is common in pharmaceuticals to enhance solubility and stability.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential therapeutic benefits.
Propriétés
Formule moléculaire |
C18H22ClN5O3S |
|---|---|
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C18H21N5O3S.ClH/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23;/h1-2,8,10-11,13,19H,3-7,9H2,(H,21,24)(H,22,25,26);1H/b14-8+; |
Clé InChI |
JYEFKDPHDZTUFT-XHIXCECLSA-N |
SMILES isomérique |
C1CN(CCN1)C2=NC=C(C=C2)C3CC(CNC3=O)/C=C/4\C(=O)NC(=O)S4.Cl |
SMILES canonique |
C1CN(CCN1)C2=NC=C(C=C2)C3CC(CNC3=O)C=C4C(=O)NC(=O)S4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)


![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)



![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)


![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)
